Phenoxyacetone Exhibits Significantly Weaker AChE Inhibition than 1-Halo Analogs
In a head-to-head enzyme inhibition assay, Phenoxyacetone is a significantly weaker inhibitor of acetylcholinesterase (AChE) compared to its 1-halo-3-phenoxy-2-propanone analogs. This lower potency can be a critical differentiator for researchers seeking a non-potent probe for mechanistic studies or a scaffold with reduced off-target cholinergic effects. The assay used purified AChE and measured inhibition constants (KI). [1]
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibition Potency (KI) |
|---|---|
| Target Compound Data | 30 μM |
| Comparator Or Baseline | 1-Chloro-3-phenoxy-2-propanone: 0.85 μM |
| Quantified Difference | 35.3-fold lower potency (higher KI value) |
| Conditions | Purified acetylcholinesterase (AChE) enzyme inhibition assay |
Why This Matters
For mechanistic studies where strong AChE inhibition is confounding, Phenoxyacetone's 35-fold lower potency offers a more suitable, less potent probe compared to the 1-halo derivative.
- [1] Dafforn, A., Neenan, J. P., Ash, C. E., Betts, L., Finke, J. M., Garman, J. A., ... & Quinn, D. M. (1982). Acetylcholinesterase inhibition by the ketone transition state analog phenoxyacetone and 1-halo-3-phenoxy-2-propanones. Biochemical and Biophysical Research Communications, 104(2), 597-602. View Source
